molecular formula C13H11Cl2NO B1358664 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine CAS No. 719993-89-2

3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine

Cat. No. B1358664
CAS RN: 719993-89-2
M. Wt: 268.13 g/mol
InChI Key: XQNRTHFJSDEPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine, also known as DCNA, is a synthetic compound with a molecular formula of C13H11Cl2NO . It has a wide range of applications in scientific research and industry.


Molecular Structure Analysis

The molecular structure of 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine consists of 13 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each . The average mass is 268.138 Da and the monoisotopic mass is 267.021759 Da .

Scientific Research Applications

Neuroprotective Applications

3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine, under the derivative name KHG26792, has shown neuroprotective effects. It is effective in reducing hypoxia-induced toxicity in microglial cells, a significant aspect of brain health and function. The compound has been demonstrated to reduce the hypoxia-induced expression and activity of caspase-3 in BV-2 microglial cells, along with decreasing hypoxia-induced inducible nitric oxide synthase protein expression, and nitric oxide accumulation. It also attenuates hypoxia-induced protein nitration, reactive oxygen species production, and NADPH oxidase activity. These effects are accompanied by the suppression of hypoxia-induced protein expression of hypoxia-inducible factor 1-alpha and NADPH oxidase-2 (Kim et al., 2016).

Anti-Inflammatory and CNS Disease Applications

The azetidine derivative KHG26792 protects against ATP-induced activation of NFAT and MAPK pathways through P2X7 receptor in microglia. This suggests a potential use of KHG26792 in treating diseases of the CNS related to activated microglia. It decreases ATP-induced TNF-α release from BV-2 microglia and inhibits ATP-induced increases in IL-6, PGE2, NO, ROS, CXCL2, and CCL3 (Kim et al., 2015).

Application in Brain Ischemia/Reperfusion Injury

KHG26792 has shown benefits in ischaemia/reperfusion (I/R) brain injury models. It improves neurological deficits and brain oedema and suppresses I/R-induced apoptosis. Additionally, it significantly attenuates I/R-induced inflammation and oxidative stress, suggesting an anti-inflammatory and antioxidant role. This highlights the potential of KHG26792 in protecting against I/R injury in the brain, although its clinical relevance is yet to be determined (Kim et al., 2017).

properties

IUPAC Name

3-(2,4-dichloronaphthalen-1-yl)oxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c14-11-5-12(15)13(17-8-6-16-7-8)10-4-2-1-3-9(10)11/h1-5,8,16H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNRTHFJSDEPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=C(C3=CC=CC=C32)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine

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